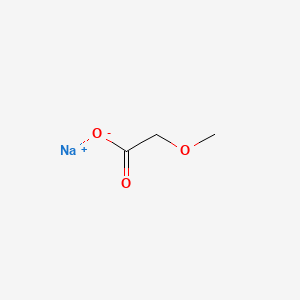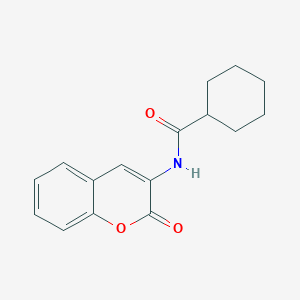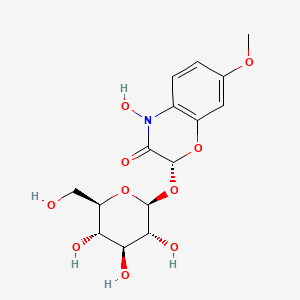
4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) explored the synthesis of piperidine derivatives, including compounds structurally similar to 4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide. They found that certain derivatives exhibited potent anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in treating conditions like dementia by increasing acetylcholine levels in the brain (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonist Activity
Sonda et al. (2003, 2004) synthesized and evaluated a series of benzamide derivatives, including compounds similar to the chemical , for their serotonin 4 (5-HT4) receptor agonist activity. These compounds showed potential in enhancing gastrointestinal motility, indicating possible therapeutic applications in gastrointestinal disorders (Sonda et al., 2003), (Sonda et al., 2004).
Antibacterial Activity
Khatiwora et al. (2013) synthesized metal complexes of benzamides, including structures resembling this compound. They reported antibacterial activity against various bacterial strains, suggesting potential for the development of new antibacterial agents (Khatiwora et al., 2013).
Anticancer Activity
Yılmaz et al. (2015) explored the synthesis of indapamide derivatives, closely related to the chemical in focus, and discovered that one compound showed proapoptotic activity on melanoma cell lines. This indicates a potential application in cancer therapy (Yılmaz et al., 2015).
CCR5 Antagonist Activity
Research by Cheng De-ju (2014, 2015) involved the synthesis of benzamide derivatives as CCR5 antagonists. These compounds, structurally related to this compound, showed potential as treatments for conditions like HIV infection by inhibiting the CCR5 receptor (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Filaricidal Activity
Denham and FitzSimons (1983) tested derivatives of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide, similar to the compound , for their activity against adult Brugia pahangi, a type of parasitic worm. These findings could indicate potential applications in treating parasitic infections (Denham & FitzSimons, 1983).
Propiedades
Fórmula molecular |
C15H16ClN3O3S2 |
|---|---|
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
4-chloro-3-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S2/c16-12-5-4-11(14(20)18-15-17-6-9-23-15)10-13(12)24(21,22)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,17,18,20) |
Clave InChI |
YBDJXIBCMORRIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butyl-2-[2-furanyl(oxo)methyl]imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225798.png)
![2-(4-Methoxyphenyl)acetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225799.png)
![N-(1,1-dioxo-3-thiolanyl)-N-ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225801.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide](/img/structure/B1225802.png)


![Al-6629, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Methoxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1225808.png)



![6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1225813.png)
![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)
![7-[3-[4-(2-Ethoxyphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1225818.png)
